(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3O/c1-3-13-7-6-10-8-9-4-5-11-12(9)2/h4-5,10H,3,6-8H2,1-2H3 |
InChI Key |
IYMIANNNCCNWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Electrophilic Amination of Pyrazoles
One of the prominent approaches involves the electrophilic amination of pyrazoles, which can be adapted to synthesize the target compound by introducing the (2-ethoxyethyl) group onto the pyrazole core.
- Starting Materials: Primary amines (e.g., methylamine derivatives) and diketones or aldehydes as precursors for the pyrazole ring.
- Reagents: Electrophilic amination reagents such as R1 (a bench-stable, commercially available electrophilic amination reagent) are employed to introduce the amino functionality directly onto the heterocyclic core.
- Conditions: Mild temperatures (0–85°C), often under atmospheric pressure, with solvents like DMF or acetonitrile.
Primary amine + diketone → Pyrazole intermediate → N-alkylation with 2-ethoxyethyl halide or equivalent → Target compound
- The electrophilic amination reagent R1 is effective for converting primary amines into pyrazoles with N-substituents, including alkyl groups like 2-ethoxyethyl .
Nucleophilic Substitution on Pyrazole Derivatives
Another method involves synthesizing a pyrazole core with a reactive N-position, followed by nucleophilic substitution with 2-ethoxyethyl halides or related electrophiles.
- Synthesize or obtain a pyrazole with a free N-H group.
- React with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride) under basic conditions (e.g., potassium carbonate) to alkylate the nitrogen.
| Parameter | Typical Range |
|---|---|
| Solvent | Acetone, DMF, or DMSO |
| Base | Potassium carbonate or sodium hydride |
| Temperature | 50–80°C |
| Time | 12–24 hours |
- This method is straightforward but requires the prior availability of a suitable pyrazole precursor.
Multistep Synthesis via Pyrazole Ring Construction and Functionalization
A more elaborate approach involves:
- Step 1: Synthesis of a pyrazole core via condensation of hydrazines with diketones.
- Step 2: Functionalization at the N-position with 2-ethoxyethyl groups through nucleophilic substitution or reductive amination.
- Condense methylhydrazine with a suitable diketone to form the pyrazole ring.
- Alkylate the nitrogen with 2-ethoxyethyl halides under basic conditions.
- Allows for structural diversity.
- Suitable for scale-up.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Electrophilic amination | Primary amines + diketones | Electrophilic amination reagent R1 | 0–85°C, 1–4 hours | 23–70% | Versatile, no metals, mild |
| Nucleophilic substitution | Pyrazole N-H + 2-ethoxyethyl halide | Base (K₂CO₃) | 50–80°C, 12–24 hours | Variable | Requires preformed pyrazole |
| Multistep synthesis | Hydrazines + diketones | Standard pyrazole synthesis + alkylation | Varies | Moderate | More complex |
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel organic molecule with a unique structure including an ethoxyethyl group and a pyrazole moiety. The pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, suggests potential biological activity, particularly in pharmacological applications. The presence of both the amine and pyrazole functionalities can facilitate hydrogen bonding and other molecular interactions, making this compound notable for its potential interactions with various biological targets.
Potential Applications
The potential applications of this compound include pharmaceutical development and use as an agricultural chemical. Its applications span several fields, including potential use as a pharmaceutical.
Pharmaceutical Development
- As a lead compound in drug discovery targeting various diseases due to its predicted biological activities.
- Pyrazole derivatives have exhibited various pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities.
- Computer-aided predictions suggest that this compound could interact with multiple biological targets due to its structural features.
Agricultural Chemicals
- Evaluation for the ability to inhibit bacterial growth due to antimicrobial properties.
- Modulation of inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases, due to anti-inflammatory effects.
- Preliminary studies suggest that similar compounds can exhibit cytotoxic effects against tumor cell lines.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound. Techniques such as molecular docking and enzyme inhibition assays are used. These studies provide insights into both therapeutic potential and safety profiles.
Structural Comparison
Several compounds share structural similarities with this compound, particularly those containing pyrazole or amine functionalities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Contains pyrazole ring | Antimicrobial properties |
| Ethyl 4-(1H-pyrazol-4-yl)butanoate | Pyrazole with an ester group | Anti-inflammatory effects |
| 3-(4-Ethoxyphenyl)-5-methylpyrazole | Substituted pyrazole with an ethoxy group | Anticancer activity |
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.
Comparison with Similar Compounds
Research and Development Implications
- Drug Discovery : The ethoxyethyl side chain’s flexibility may enhance binding affinity in enzyme pockets, as seen in related benzimidazole-amine derivatives from EP 1 926 722 B1 .
- Material Science : Pyrazole-amine building blocks are critical in synthesizing coordination polymers, leveraging hydrogen-bonding patterns as described in Etter’s graph-set analysis .
- Limitations : Lack of published crystallographic data (e.g., SHELX refinement) or detailed toxicity profiles for the target compound necessitates further characterization .
Biological Activity
(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound notable for its unique structural features, which include an ethoxyethyl group and a pyrazole moiety. The presence of the pyrazole ring, a five-membered heterocyclic structure containing nitrogen atoms, suggests significant potential for various biological activities, particularly in pharmacology.
Structural Characteristics
The chemical formula for this compound is with the following structural components:
- Ethoxyethyl Group : Enhances solubility and may influence biological interactions.
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Predicted Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. For This compound , the following activities are anticipated:
- Antimicrobial Properties : Pyrazole derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could make it a candidate for treating conditions like arthritis.
- Cytotoxicity : Preliminary studies suggest that similar compounds can induce cytotoxic effects on tumor cell lines, indicating potential in cancer therapy.
The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets. The amine and pyrazole functionalities facilitate hydrogen bonding and other interactions critical for modulating enzyme and receptor activity. Understanding these interactions is essential for elucidating the compound's therapeutic potential.
Synthesis Methods
The synthesis of This compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction between an appropriate pyrazole derivative and an ethoxyethyl amine.
- N-Alkylation : Utilizing alkyl halides to introduce the ethoxyethyl group onto the pyrazole nitrogen.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with This compound , which can provide insights into its potential biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Contains pyrazole ring | Antimicrobial, anti-inflammatory |
| Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine | Ethyl group instead of ethoxyethyl | Similar anti-inflammatory properties |
| Pyrazole derivatives with alkylamines | Variations in alkyl chain length | Diverse activities including anticancer effects |
Case Studies and Research Findings
Recent studies have investigated the biological activity of pyrazole derivatives, highlighting their therapeutic potential:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives effectively inhibited the growth of gram-positive and gram-negative bacteria.
- Anti-inflammatory Studies : Research indicated that certain pyrazole compounds reduced inflammation markers in animal models, suggesting their use in treating inflammatory diseases.
- Cytotoxicity Assays : In vitro tests showed that compounds structurally related to This compound exhibited significant cytotoxicity against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its derivatives?
- The synthesis typically involves multi-step pathways, including cyclization of hydrazines with ketones or aldehydes, followed by nucleophilic substitution or acylation to introduce the 2-ethoxyethyl group. For example, pyrazole cores are often synthesized via condensation of substituted hydrazines with β-keto esters, followed by functionalization of the amine group . Solvent-free conditions under thermal activation (e.g., 120°C using PCl₃) have been employed to improve reaction efficiency .
Q. How is the structural identity of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in halogenated pyrazole derivatives . Complementary techniques include:
- ¹H/¹³C NMR to verify substituent positions and integration ratios .
- IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines) .
- Elemental analysis to validate molecular composition (±0.4% for C, H, N) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Common assays include:
- Antitubercular activity testing against Mycobacterium tuberculosis H37Rv strains .
- Cytotoxicity screening using human cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition assays (e.g., carbonic anhydrase I/II) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Discrepancies often arise from solvent effects or conformational flexibility . Strategies include:
- DFT calculations (e.g., Gaussian 03) to model solvent interactions and optimize geometries .
- 2D NMR techniques (e.g., COSY, NOESY) to detect through-space couplings and validate conformers .
- Variable-temperature NMR to assess dynamic processes .
Q. What strategies optimize reaction yields in solvent-free syntheses of this compound?
- Key parameters include:
- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency .
- Temperature control : Reactions at 120–140°C improve kinetics without decomposition .
- Microwave-assisted synthesis to reduce reaction time and energy input .
Q. How does the 2-ethoxyethyl group influence the compound’s physicochemical properties?
- The ethoxyethyl chain enhances solubility in polar solvents (e.g., DMSO, ethanol) and may improve bioavailability by increasing membrane permeability. Comparative studies with methyl or benzyl analogs show altered logP values and hydrogen-bonding capacity .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) and MD simulations (AMBER, GROMACS) model binding affinities to receptors like tubulin or kinase enzymes . Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
Q. How are stable salt forms of this amine derivative synthesized for pharmaceutical applications?
- Counterion screening : Hydrochloride salts are common due to high crystallinity and stability .
- pH-controlled precipitation : Adjusting pH to 4–6 using HCl or acetic acid isolates the protonated amine .
- Thermal analysis (TGA/DSC) ensures salt stability under storage conditions (e.g., <5% weight loss at 150°C) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
